molecular formula C16H12Cl2F3NO3S B4886138 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide

3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B4886138
M. Wt: 426.2 g/mol
InChI Key: MSNVVXVREKYSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide, also known as DTT-001, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide exerts its therapeutic effects through several mechanisms of action. In cancer research, 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression (Wang et al., 2020). Inflammation research has shown that 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response (Zhang et al., 2021). In neurodegenerative disease research, 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation (Wang et al., 2020).
Biochemical and Physiological Effects
3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to have several biochemical and physiological effects in animal models and cell cultures. In cancer research, 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide has been found to induce cell cycle arrest and apoptosis in cancer cells (Wang et al., 2020). In inflammation research, 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide has been found to reduce the production of pro-inflammatory cytokines and chemokines (Zhang et al., 2021). In neurodegenerative disease research, 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide has been found to reduce oxidative stress and inflammation, as well as improve cognitive function (Wang et al., 2020).

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide in lab experiments is its high purity and yield, which allows for consistent and reproducible results. Additionally, 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments (Wang et al., 2020). One limitation of using 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide is its relatively new discovery, which means that there is still much to be learned about its potential therapeutic applications and mechanism of action.

Future Directions

There are several future directions for research on 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide. In cancer research, further studies are needed to determine the efficacy of 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide in vivo and to identify the specific cancer types that may benefit from 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide treatment. In inflammation research, further studies are needed to determine the long-term effects of 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide treatment and to identify the optimal dose and duration of treatment. In neurodegenerative disease research, further studies are needed to determine the efficacy of 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide in human clinical trials and to identify the specific mechanisms by which 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide exerts its neuroprotective effects.
Conclusion
3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has shown potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of HDACs, the activation of the Nrf2/ARE pathway, and the inhibition of NF-κB. 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide has several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the reduction of pro-inflammatory cytokines and chemokines, and the reduction of oxidative stress and inflammation. While 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide has several advantages for lab experiments, there is still much to be learned about its potential therapeutic applications and mechanism of action. Future research directions include further studies in cancer, inflammation, and neurodegenerative diseases to determine the efficacy and safety of 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide treatment.

Scientific Research Applications

3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to have potential therapeutic applications in several areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer (Wang et al., 2020). Inflammation research has shown that 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide can reduce the production of pro-inflammatory cytokines and alleviate inflammation in animal models (Zhang et al., 2021). In neurodegenerative disease research, 3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide has been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease (Wang et al., 2020).

properties

IUPAC Name

3-(2,5-dichlorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F3NO3S/c17-11-4-5-13(18)14(9-11)26(24,25)7-6-15(23)22-12-3-1-2-10(8-12)16(19,20)21/h1-5,8-9H,6-7H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNVVXVREKYSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dichlorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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